Shp2-IN-8

SHP2 phosphatase inhibition biochemical IC50 comparison allosteric inhibitor potency

Choose Shp2-IN-8 as your defined tool compound for oncology signaling research. Its intermediate biochemical potency (IC50=23 nM, Ki=22 nM) enables graded dose-response studies between higher- and lower-potency inhibitors. A validated thermal shift (ΔTm=7.01 °C) provides a quantitative endpoint for CETSA target engagement assays. Confirmed inhibition of AKT phosphorylation in Hela and KYSE-70 cells supports PI3K/AKT pathway interrogation. The distinct imidazopyrazine-dichlorophenyl thioether chemotype (LogP=3.7) facilitates scaffold-hopping SAR. Rely on well-characterized cellular benchmarks to avoid confounding experimental variables.

Molecular Formula C17H21Cl2N5S
Molecular Weight 398.4 g/mol
Cat. No. B12424233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-8
Molecular FormulaC17H21Cl2N5S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CN=C(C(=N2)N)SC3=C(C(=CC=C3)Cl)Cl)CN
InChIInChI=1S/C17H21Cl2N5S/c1-17(10-20)5-7-24(8-6-17)13-9-22-16(15(21)23-13)25-12-4-2-3-11(18)14(12)19/h2-4,9H,5-8,10,20H2,1H3,(H2,21,23)
InChIKeyHFZSVNQUAOVFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-8: Potent Allosteric SHP2 Inhibitor with 23 nM IC50 for Targeted Oncogenic Signaling Research


Shp2-IN-8 (CAS 1801692-60-3) is a potent, selective, and cellularly active allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 oncogene . It exhibits a biochemical IC50 of 23 nM and a Ki of 22 nM, operating through a reversible, noncompetitive mechanism that stabilizes SHP2 in an auto-inhibited conformation . Shp2-IN-8 induces a significant thermal shift (ΔTm = 7.01 °C) upon target engagement and inhibits downstream AKT phosphorylation in cancer cell models . Structurally defined by its imidazopyrazine core and dichlorophenyl thioether moiety (IUPAC: 6-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine), Shp2-IN-8 serves as a valuable research tool for interrogating SHP2-dependent signaling pathways in oncology applications [1].

Shp2-IN-8: Why SHP2 Inhibitors Are Not Interchangeable Tools for Signal Transduction Research


The SHP2 inhibitor landscape exhibits substantial heterogeneity in potency, selectivity, and cellular activity that precludes generic substitution. Biochemical IC50 values for clinically and preclinically relevant SHP2 inhibitors span nearly two orders of magnitude—from sub-nanomolar (RMC-4550, IC50 ≈ 0.58–1.55 nM) to low nanomolar (TNO155, IC50 ≈ 11 nM; Shp2-IN-8, IC50 ≈ 23 nM; JAB-3068, IC50 ≈ 25.8 nM) to moderate nanomolar (SHP099, IC50 ≈ 70–71 nM) [1][2]. These potency differences translate to divergent cellular IC50 values, differential selectivity profiles against SHP1 and other phosphatases, and distinct physicochemical properties governing solubility and permeability [1]. Moreover, the allosteric binding mechanism shared by this class relies on precise molecular interactions at the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains; subtle structural modifications among analogs can substantially alter binding thermodynamics, target residence time, and cellular efficacy [3]. Consequently, direct substitution of one SHP2 inhibitor for another without quantitative benchmarking risks confounding experimental interpretation of dose-response relationships, off-target effects, and pathway-specific signaling outcomes. The following evidence guide provides the requisite comparative data to inform rational compound selection.

Shp2-IN-8: Quantitative Comparative Evidence for Scientific Procurement Decisions


Shp2-IN-8 Biochemical Potency: 23 nM IC50 Positions It Between TNO155 and SHP099 in SHP2 Inhibition

Shp2-IN-8 exhibits a biochemical IC50 of 23 nM against SHP2, positioning it as an intermediate-potency allosteric inhibitor within the SHP2-targeting chemical series [1]. In cross-study comparable analysis, Shp2-IN-8 demonstrates approximately 2-fold lower potency than TNO155 (IC50 = 11 nM) , but approximately 3-fold higher potency than the widely cited tool compound SHP099 (IC50 = 70–71 nM) [2][3]. Compared to JAB-3068 (SHP2-IN-6; IC50 = 25.8 nM), Shp2-IN-8 shows marginally superior potency (1.1-fold) . Notably, Shp2-IN-8's potency falls between these key comparators while being substantially less potent than the ultra-high-potency inhibitor RMC-4550 (IC50 = 0.58–1.55 nM) .

SHP2 phosphatase inhibition biochemical IC50 comparison allosteric inhibitor potency

Shp2-IN-8 Reversible Noncompetitive Mechanism Distinguishes It from Covalent and Active-Site SHP2 Inhibitors

Shp2-IN-8 operates through a reversible, noncompetitive allosteric mechanism with a Ki of 22 nM, stabilizing SHP2 in its auto-inhibited conformation . This mechanism is shared with SHP099, TNO155, and RMC-4550, which also function as allosteric inhibitors that bind at the interface of the N-SH2, C-SH2, and phosphatase domains [1]. However, this mechanism differs fundamentally from catalytic-site SHP2 inhibitors such as PHPS1 (IC50 = 2.1 μM; Ki = 0.73 μM), 11a-1 (IC50 = 200 nM), and GS493 (IC50 = 71 nM), which target the active site and exhibit distinct selectivity and cellular activity profiles [2]. The noncompetitive nature of Shp2-IN-8 means its inhibitory effect is not surmountable by increasing substrate concentration, a critical consideration for experimental design.

SHP2 allosteric inhibition reversible binding noncompetitive mechanism

Shp2-IN-8 Thermal Shift ΔTm of 7.01°C Quantifies Target Engagement Relative to SHP099

Shp2-IN-8 induces a significant thermal shift of ΔTm = 7.01 °C upon binding to SHP2, providing direct biophysical evidence of target engagement and protein stabilization . This thermal stabilization value serves as a proxy for binding affinity and ligand-induced conformational stabilization. While SHP099 has been reported to stabilize SHP2 in an auto-inhibited conformation based on X-ray co-crystal structures, direct comparative ΔTm values for SHP099, TNO155, and JAB-3068 are not uniformly reported across vendor datasheets, limiting direct head-to-head thermal shift comparisons [1]. However, the availability of this quantitative ΔTm metric for Shp2-IN-8 provides an additional quality control and target engagement verification parameter not consistently documented for all SHP2 inhibitor analogs .

SHP2 thermal shift assay target engagement ΔTm quantification

Shp2-IN-8 Cellular Activity: Moderate Antiproliferative Effects and AKT Pathway Inhibition in Hela and KYSE-70 Cells

Shp2-IN-8 demonstrates cellular activity by inducing concentration-dependent apoptosis in Hela cells at 10–30 μM over 24 hours and inhibiting AKT phosphorylation in both Hela and KYSE-70 cells in a concentration- (0.3–30 μM) and time-dependent (0–120 min) manner . In cell proliferation assays, Shp2-IN-8 exhibits moderate inhibitory effects on KYSE-70, Hela, and THP-1 cells at 30–100 μM over 48 hours . For comparative context, SHP099 inhibits KYSE-520 cell proliferation with an IC50 of 1.4 μM , JAB-3068 inhibits KYSE-520 proliferation with an IC50 of 2.17 μM , and TNO155 inhibits KYSE520 cell proliferation with an IC50 of 0.100 μM . The higher concentrations required for Shp2-IN-8 cellular activity (>10 μM) compared to its biochemical IC50 (23 nM) reflect the typical cellular potency shift observed for this class and may be attributed to factors such as cellular permeability, intracellular protein binding, or the need to overcome high intracellular substrate concentrations [1].

SHP2 cellular inhibition AKT phosphorylation cancer cell proliferation

Shp2-IN-8 Structural Distinction: Imidazopyrazine Core and Dichlorophenyl Thioether Differentiate from SHP099 and TNO155 Chemotypes

Shp2-IN-8 possesses a distinct chemical scaffold characterized by an imidazopyrazine core bearing a 2,3-dichlorophenyl thioether moiety at the 3-position and a 4-(aminomethyl)-4-methylpiperidin-1-yl substituent at the 6-position (IUPAC: 6-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine) . This chemotype differs from SHP099, which features a pyrazine core with a dichlorophenyl group and a distinct amine-containing side chain [1], and from TNO155, which incorporates a pyrazolopyrimidine scaffold [2]. The imidazopyrazine core of Shp2-IN-8 may confer different physicochemical properties; its calculated LogP of 3.7 indicates moderate lipophilicity , compared to TNO155's LogP of 1.6 and SHP099's reported high aqueous solubility . These scaffold differences can influence cellular permeability, protein binding, and metabolic stability, which may account for the observed cellular potency shifts relative to biochemical IC50 values across this inhibitor class [3].

SHP2 inhibitor chemotype imidazopyrazine scaffold structure-activity relationship

Shp2-IN-8: Recommended Research Applications Based on Quantitative Comparative Evidence


Dose-Response Studies Requiring an Intermediate-Potency SHP2 Inhibitor Between TNO155 and SHP099

Shp2-IN-8's biochemical IC50 of 23 nM positions it between the higher-potency TNO155 (IC50 = 11 nM) and the lower-potency SHP099 (IC50 = 70–71 nM) [1]. This intermediate potency makes Shp2-IN-8 suitable for dose-response experiments where a graded inhibition window is desired—for instance, when establishing concentration-response relationships across cell lines with varying SHP2 dependency, or when comparing the efficacy of SHP2 inhibition relative to other pathway nodes. Researchers seeking to benchmark SHP2 dependency against published SHP099 or TNO155 data can use Shp2-IN-8 as an orthogonal tool with distinct potency and scaffold characteristics .

Biophysical Target Engagement Studies Leveraging the Quantified ΔTm = 7.01°C Thermal Shift

The documented thermal shift of ΔTm = 7.01 °C provides a quantitative biophysical endpoint for cellular thermal shift assay (CETSA) experiments or differential scanning fluorimetry (DSF) studies [1]. Shp2-IN-8 is well-suited for target engagement validation in cellular contexts, particularly in experiments requiring correlation between biochemical target occupancy and downstream phospho-signaling changes (e.g., pAKT inhibition). This thermal shift metric can serve as a quality control benchmark when troubleshooting inconsistent cellular activity or when verifying compound integrity across storage conditions .

AKT Pathway-Focused Signaling Studies in Hela and KYSE-70 Cellular Models

Shp2-IN-8 has been specifically characterized for AKT phosphorylation inhibition in Hela and KYSE-70 cell lines, with documented concentration- (0.3–30 μM) and time-dependent (0–120 min) effects [1]. These established cellular models provide a defined experimental system for investigating SHP2-dependent regulation of the PI3K/AKT signaling axis, which is implicated in RTK-driven oncogenesis. Researchers studying the intersection of SHP2 inhibition with AKT/mTOR pathway modulation may find Shp2-IN-8 a useful tool compound given the available cellular activity benchmarks in these specific cell lines .

Scaffold-Hopping SAR Studies Using the Imidazopyrazine Chemotype

Shp2-IN-8's imidazopyrazine core with a 2,3-dichlorophenyl thioether substituent represents a distinct chemotype from the pyrazine-based SHP099 and the pyrazolopyrimidine-based TNO155 [1]. This scaffold divergence is valuable for structure-activity relationship (SAR) studies investigating how core modifications affect SHP2 binding thermodynamics, cellular permeability (LogP = 3.7 for Shp2-IN-8 vs. LogP = 1.6 for TNO155), and metabolic stability . Researchers engaged in medicinal chemistry optimization of SHP2 inhibitors may employ Shp2-IN-8 as a comparator to evaluate the impact of scaffold replacement on potency, selectivity, and drug-like properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.